molecular formula C10H10ClNO B12448640 1-(4-Chloroindolin-1-yl)ethanone

1-(4-Chloroindolin-1-yl)ethanone

Cat. No.: B12448640
M. Wt: 195.64 g/mol
InChI Key: PRQBPDDBVHPKIP-UHFFFAOYSA-N
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Description

1-(4-Chloroindolin-1-yl)ethanone is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. The indole nucleus is known for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of 1-(4-Chloroindolin-1-yl)ethanone can be achieved through several methods. One common synthetic route involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are used under methanesulfonic acid reflux conditions . Another method involves the decarboxylative acylation of indolines with α-keto acids under palladium catalysis . Industrial production methods typically involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Chloroindolin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Reagents like halogens or nitrating agents can be used.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-(4-Chloroindolin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities make it a valuable tool for investigating cellular processes and developing new therapeutic agents.

    Medicine: Due to its antiviral, anticancer, and antimicrobial properties, it is explored for potential drug development.

    Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(4-Chloroindolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or interfere with DNA replication, leading to its antiviral or anticancer effects .

Comparison with Similar Compounds

1-(4-Chloroindolin-1-yl)ethanone can be compared with other indole derivatives, such as:

  • 1-(2-Phenyl-1H-indol-1-yl)ethanone
  • 1-(5-Fluoro-3-phenyl-1H-indol-2-yl)ethanone
  • 1-(4-Methyl-1H-indol-3-yl)ethanone

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and chemical reactivity. The presence of the chloro group in this compound makes it unique, potentially enhancing its biological activity and stability .

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

1-(4-chloro-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C10H10ClNO/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6H2,1H3

InChI Key

PRQBPDDBVHPKIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC=C2Cl

Origin of Product

United States

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